Regioisomeric CF3‑Position Drives Lipophilicity and Hydrogen‑Bonding Differences
The 4‑CF3 regioisomer exhibits a calculated XLogP of ≈2.1, consistent with the presence of a hydrophobic trifluoromethyl substituent remote from the carboxylic acid . In contrast, the non‑fluorinated 4‑piperidin‑1‑yl‑butanoic acid analog displays a substantially lower lipophilicity (XLogP ≈ 0.5–1.0), indicating that removal of the CF3 group markedly increases aqueous solubility and reduces membrane permeability [1]. Additionally, the 4‑CF3 compound retains a single hydrogen‑bond donor (carboxylic acid) and three acceptors, whereas the 3‑CF3 regioisomer may exhibit a different intramolecular hydrogen‑bond pattern due to altered geometry [1].
| Evidence Dimension | Lipophilicity (calculated XLogP) |
|---|---|
| Target Compound Data | ≈ 2.1 |
| Comparator Or Baseline | 4-(Piperidin-1-yl)butanoic acid: ≈ 0.5–1.0 |
| Quantified Difference | ΔXLogP ≥ 1.1 units (higher lipophilicity) |
| Conditions | Computed by XLogP algorithm; values from Chemsrc and structural analogs |
Why This Matters
A >1 unit increase in logP directly impacts passive membrane permeability and non‑specific protein binding, making the 4‑CF3 compound more suitable for CNS‑penetrant probe design than its non‑fluorinated counterpart.
- [1] Kuujia. 4-Oxo-4-(3-(trifluoromethyl)piperidin-1-yl)butanoic acid. CAS 1184262-20-1. Available at: https://www.kuujia.com View Source
